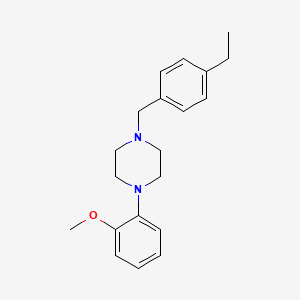![molecular formula C15H18ClFN2O B5787862 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine, also known as CFEP, is a compound synthesized in the laboratory for scientific research purposes. CFEP is a piperazine derivative that has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and inflammation.
作用機序
The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. This compound has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. This compound may also have off-target effects on other enzymes and signaling pathways, which could complicate its use in lab experiments.
将来の方向性
There are several future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine, including its potential use in combination therapy for cancer and neurological disorders. This compound may also have applications in other diseases, including autoimmune disorders and metabolic diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Additionally, the development of more potent and selective this compound derivatives may improve its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a piperazine derivative that has potential therapeutic applications in various fields of medicine. This compound has been extensively studied for its potential anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has several advantages for lab experiments, including its high purity and solubility, but also has some limitations, including potential toxicity and limited bioavailability. Future research on this compound may lead to the development of new therapies for various diseases.
合成法
The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl piperazine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final product, this compound. The synthesis of this compound is a multistep process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential anti-inflammatory effects in various diseases, including arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c1-2-18-8-10-19(11-9-18)15(20)7-6-12-13(16)4-3-5-14(12)17/h3-7H,2,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFODIYJKQCZWFD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)
![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)



![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)